Negligible MAO‑B Inhibition vs. the Quinoline Chemotype
The compound displays an IC₅₀ >100 µM for human recombinant MAO‑B, measured by kynuramine oxidation assay [1]. This effectively rules out MAO‑B engagement at concentrations relevant for most biological screening. By contrast, the quinoline chemotype frequently yields potent MAO inhibitors; for example, 4‑methylquinoline inhibits MAO‑A with a Ki of 110 µM and 7‑methylquinoline with a Ki of 60 µM [2]. The >100 µM IC₅₀ therefore places the compound among the most MAO‑B‑inert quinoline derivatives reported, a property that is valuable when MAO inhibition is an undesired off‑target effect.
| Evidence Dimension | MAO‑B inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ >100,000 nM |
| Comparator Or Baseline | 4‑Methylquinoline (MAO‑A Ki 110 µM); 7‑Methylquinoline (MAO‑A Ki 60 µM) [2] |
| Quantified Difference | Target compound achieves <50 % inhibition at concentrations 100‑ to 1000‑fold above the Ki values of comparator methylquinolines, consistent with no meaningful MAO‑B activity. |
| Conditions | Human recombinant MAO‑B; kynuramine oxidation monitored spectrofluorometrically [1] |
Why This Matters
Selecting a quinoline probe that is inherently MAO‑silent eliminates the need for counter‑screens and reduces the risk of confounding neurochemical effects in cell‑based or in vivo models.
- [1] BindingDB entry BDBM50063525 (CHEMBL3398528). Affinity data: IC₅₀ >1.00E+5 nM for human recombinant MAO‑B. View Source
- [2] Naoi, M. et al. Inhibition of type A monoamine oxidase by methylquinolines and structurally related compounds. J. Neurochem. 48, 1272–1277 (1987). View Source
